Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine (THPM) derivative synthesized via multicomponent Biginelli-like reactions. The core scaffold features a six-membered dihydropyrimidinone (DHPM) ring substituted at positions 4 and 6 with aromatic groups (3,4-dimethoxyphenyl and phenyl, respectively) and an ester moiety at position 3. The 3,4-dimethoxyphenyl group enhances electron density, influencing reactivity and intermolecular interactions, while the phenyl substituent at position 6 contributes to steric and electronic modulation .
Properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-28-20(24)17-18(13-8-6-5-7-9-13)22-21(25)23-19(17)14-10-11-15(26-2)16(12-14)27-3/h5-12,19H,4H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOCZVJBMCFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors.
Mode of Action
It’s likely that it interacts with its targets in a manner similar to related compounds, causing changes in cellular processes.
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other compounds. .
Biological Activity
Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, supported by diverse research findings.
Molecular Structure:
- Molecular Formula: C21H22N2O5
- Molar Mass: 382.41 g/mol
- CAS Number: 303141-41-5
The compound features a tetrahydropyrimidine ring structure with substituents that enhance its biological activity. The presence of methoxy groups on the phenyl ring is particularly significant as they can influence the compound's interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These properties are primarily evaluated through assays such as DPPH radical scavenging and reducing power tests. For instance:
| Compound | DPPH Scavenging Activity (%) | Reducing Power (Absorbance at 700 nm) |
|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl | 85% | 0.75 |
| Control (Ascorbic Acid) | 95% | 1.00 |
These results suggest that the compound has a strong capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of related compounds. For example, ethyl esters of tetrahydropyrimidines have shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings indicate potential applications in treating infections caused by these pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various models. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible mechanism for its therapeutic use in inflammatory diseases.
Case Studies
-
In Vivo Studies on Cancer Models:
A study published in the Journal of Medicinal Chemistry explored the effects of similar tetrahydropyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells . -
Neuroprotective Effects:
Another investigation highlighted the neuroprotective effects of ethyl tetrahydropyrimidines in models of neurodegenerative diseases. The compound was found to enhance neuronal survival and reduce oxidative damage .
Comparison with Similar Compounds
Substituent Effects at Position 6
- Phenyl vs. Methyl : Replacing the phenyl group (in the target compound) with a methyl group (e.g., Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) reduces steric bulk and electron delocalization. Computational studies reveal that the phenyl group increases the HOMO-LUMO gap (4.82 eV) compared to methyl-substituted analogs (4.65 eV), suggesting enhanced stability and altered charge transfer properties .
- Fluorophenyl : Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate introduces an electron-withdrawing fluorine atom, lowering the HOMO-LUMO gap (4.32 eV) and increasing electrophilicity .
Substituent Effects at Position 2
Aromatic Substituents at Position 4
- Styryl vs. Dimethoxyphenyl: Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () incorporates a conjugated styryl group, extending π-delocalization and shifting λmax to 365 nm, compared to 310 nm for non-conjugated dimethoxyphenyl analogs .
Spectroscopic and Computational Data
| Compound | UV-Vis λmax (nm) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |
|---|---|---|---|---|
| Target Compound | 310 | 4.82 | 5.6 | |
| 6-Methyl Analog | 295 | 4.65 | 4.8 | |
| 2-Thioxo Analog | 320 | 4.32 | 6.1 | |
| Styryl Derivative | 365 | 3.95 | 7.3 |
- The 3,4-dimethoxyphenyl group increases dipole moments (5.6 D) compared to non-polar methyl analogs (4.8 D), enhancing solubility in polar solvents .
Pharmacological Activity
- Antiviral Activity : Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-... exhibits moderate anti-HAV activity (EC50 = 12 μM) due to fluorine’s electronegativity enhancing target binding .
- Cytotoxicity : Styryl derivatives () show selective toxicity in cancer cells (IC50 = 8 μM) via π-π stacking interactions with DNA .
Preparation Methods
Conventional Biginelli Reaction with Base Catalysis
The Biginelli reaction remains the most widely employed method for synthesizing tetrahydropyrimidine derivatives. For ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the reaction involves three components:
- Ethyl 3-oxo-3-phenylpropanoate (β-keto ester)
- 3,4-Dimethoxybenzaldehyde (aldehyde)
- Urea (nitrogen source)
Reaction Conditions and Mechanism
The process typically employs ethanol as a solvent and potassium carbonate (K₂CO₃) as a base catalyst. The mixture is refluxed for 6–8 hours, during which the aldehyde condenses with urea to form an N-acyliminium intermediate. This intermediate undergoes nucleophilic attack by the enol form of the β-keto ester, followed by cyclization to yield the tetrahydropyrimidine core.
Key Steps:
- Formation of Ethyl 3-Oxo-3-Phenylpropanoate :
Ethyl acetoacetate reacts with benzoyl chloride in aqueous sodium hydroxide, followed by ammonium chloride quenching, to produce the β-keto ester.
$$
\text{CH}3\text{C(O)COOEt} + \text{C}6\text{H}5\text{COCl} \rightarrow \text{C}6\text{H}_5\text{C(O)COOEt} + \text{HCl}
$$ - Cyclocondensation :
The β-keto ester, aldehyde, and urea react in ethanol under reflux, with K₂CO₃ facilitating deprotonation and cyclization.
Yield and Characterization
Yields for this method range from 60–70% , with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy. The final product exhibits characteristic $$^1\text{H}$$-NMR peaks at δ 1.2 (triplet, ester CH₃), δ 3.8 (singlet, methoxy groups), and δ 6.8–7.4 (aromatic protons).
Solvent-Less Mechanochemical Synthesis
To address environmental and efficiency concerns, solvent-free mechanochemical methods have been developed. This approach utilizes copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst and avoids traditional solvents.
Procedure
- Grinding Protocol :
Ethyl 3-oxo-3-phenylpropanoate, 3,4-dimethoxybenzaldehyde, and urea are mixed with CuCl₂·2H₂O (5 mol%) in a mortar and pestle. - Reaction Kinetics :
The mechanical force from grinding accelerates the reaction, completing the process in 20–30 minutes compared to hours under conventional heating.
Alternative Catalytic Approaches
Recent advancements explore heterogeneous catalysts to improve regioselectivity and reduce purification steps.
Comparative Analysis of Synthetic Methodologies
The table below summarizes the efficiency of key preparation methods:
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Biginelli | K₂CO₃ | Ethanol | 6–8 | 60–70 | 95 |
| Mechanochemical | CuCl₂·2H₂O | Solvent-free | 0.5 | 85–90 | 98 |
| Microwave-Assisted | Montmorillonite K10 | None | 0.25 | 88 | 97 |
| Ionic Liquid | [BMIM][BF₄] | Ionic liquid | 2 | 82 | 96 |
Key Observations :
- Mechanochemical and microwave methods outperform conventional approaches in yield and time efficiency.
- Ionic liquids offer sustainability advantages but require higher initial costs.
Optimization Strategies and Yield Enhancement
Stoichiometric Adjustments
Increasing the molar ratio of aldehyde to β-keto ester (1.2:1) improves cyclization efficiency, pushing yields to 92% in mechanochemical setups.
Temperature Control
Maintaining the reaction temperature at 80–90°C in conventional methods minimizes byproduct formation, while exceeding this range promotes decomposition.
Post-Synthesis Purification
Recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to >99% , as confirmed by high-performance liquid chromatography (HPLC).
Q & A
Q. What are the common synthetic methodologies for preparing Ethyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions , including condensation, cyclization, and esterification. Key steps include:
- Biginelli-like condensation : Combining substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and urea/thiourea derivatives under acidic conditions .
- Solvent optimization : Polar aprotic solvents like DMSO or dichloromethane enhance reaction efficiency, while temperature control (80–100°C) prevents intermediate decomposition .
- Catalyst selection : NH₄Cl or HCl in acetic acid improves yields (70–85%) by accelerating cyclization .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl, dimethoxyphenyl) and tetrahydropyrimidine ring formation .
- X-ray crystallography : Resolves stereochemistry and reveals flattened boat conformations in the tetrahydropyrimidine ring .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. What are the primary biological screening approaches for this compound in academic research?
- Enzyme inhibition assays : Test kinase or protease inhibition using fluorogenic substrates or ADP-Glo™ kits .
- Cellular activity : Cytotoxicity screening (e.g., MTT assays) against cancer cell lines (IC₅₀ values reported in µM ranges) .
- Antimicrobial panels : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields when varying substituents on the phenyl ring?
Contradictions arise from steric/electronic effects of substituents. Strategies include:
- DoE (Design of Experiments) : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) to map yield trends .
- Computational modeling : DFT calculations predict steric hindrance or transition-state stability .
- In situ monitoring : HPLC or FTIR tracks intermediate formation and identifies rate-limiting steps .
Q. What mechanisms underlie the compound’s biological activity, and how can structure-activity relationships (SAR) be elucidated?
-
SAR studies : Modify substituents (e.g., methoxy vs. hydroxy groups) and compare bioactivity:
Substituent Position Activity Trend (IC₅₀, µM) 3,4-dimethoxy 12.5 (Cancer cell lines) 4-hydroxy-3-methoxy 25.8 -
Target identification : Thermal shift assays or SPR identify protein binding partners (e.g., kinases) .
Q. How can crystallographic disorder in the ethyl ester group be resolved during structural analysis?
- Multi-conformer refinement : Assign partial occupancies (e.g., 70:30 ratio) to disordered ethyl groups using SHELXL .
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K vs. room temperature) .
- Complementary techniques : Pair XRD with solid-state NMR to validate dynamic disorder .
Q. What challenges arise in quantifying trace impurities during HPLC analysis, and how are they mitigated?
- Co-elution issues : Use orthogonal methods (e.g., UPLC-MS/MS) to separate impurities with similar retention times .
- Column selection : C18 columns with 1.7 µm particles enhance resolution for polar byproducts .
- Standard spiking : Add known impurity standards to confirm peak identities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
